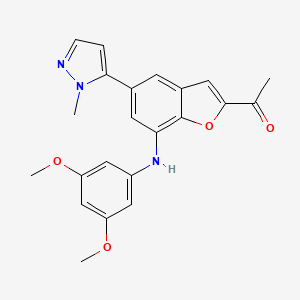

Stat3-IN-9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C22H21N3O4 |

|---|---|

Molecular Weight |

391.4 g/mol |

IUPAC Name |

1-[7-(3,5-dimethoxyanilino)-5-(2-methylpyrazol-3-yl)-1-benzofuran-2-yl]ethanone |

InChI |

InChI=1S/C22H21N3O4/c1-13(26)21-9-15-7-14(20-5-6-23-25(20)2)8-19(22(15)29-21)24-16-10-17(27-3)12-18(11-16)28-4/h5-12,24H,1-4H3 |

InChI Key |

PWYYKSMCHFQAGF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC2=CC(=CC(=C2O1)NC3=CC(=CC(=C3)OC)OC)C4=CC=NN4C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Mechanism of Action of the STAT3 Inhibitor C-188-9

Disclaimer: No specific inhibitor named "Stat3-IN-9" was identified in the available literature. This guide focuses on the well-characterized STAT3 inhibitor, C-188-9 (also known as TTI-101), which is presumed to be the intended subject of inquiry.

Audience: Researchers, scientists, and drug development professionals.

Introduction to STAT3 and Its Role in Disease

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in a multitude of cellular processes, including cell proliferation, differentiation, apoptosis, and immune responses.[1] The STAT3 signaling pathway is transiently activated by a variety of cytokines and growth factors. However, constitutive activation of STAT3 is a hallmark of numerous human cancers and inflammatory diseases, where it drives tumor progression, metastasis, and immune evasion.[2][3] This aberrant signaling makes STAT3 an attractive target for therapeutic intervention.

The Canonical STAT3 Signaling Pathway

The activation of STAT3 follows a well-defined cascade:

-

Ligand Binding and Receptor Activation: Cytokines (e.g., IL-6) or growth factors (e.g., EGF) bind to their respective transmembrane receptors.

-

JAK Kinase Activation: This binding event leads to the activation of receptor-associated Janus kinases (JAKs).

-

STAT3 Phosphorylation: Activated JAKs phosphorylate specific tyrosine residues on the cytoplasmic tails of the receptors, creating docking sites for STAT3 proteins. The JAKs then phosphorylate the recruited STAT3 at a critical tyrosine residue (Tyr705).

-

Dimerization and Nuclear Translocation: Phosphorylated STAT3 (p-STAT3) monomers form stable homodimers (or heterodimers with other STAT proteins) through reciprocal interactions between the SH2 domain of one monomer and the phosphotyrosine of the other.

-

DNA Binding and Gene Transcription: The p-STAT3 dimers translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby initiating the transcription of genes involved in cell survival, proliferation, and angiogenesis.

C-188-9: Mechanism of Action

C-188-9 is an orally bioavailable, binaphthol-sulfonamide-based small molecule designed to directly inhibit STAT3.[2] Its mechanism of action is centered on its high-affinity binding to a specific domain of the STAT3 protein.

-

Direct Binding to the SH2 Domain: C-188-9 specifically targets and binds to the phosphotyrosyl peptide binding site within the Src homology 2 (SH2) domain of STAT3.[2] The SH2 domain is crucial for the dimerization of activated STAT3 monomers.

-

Inhibition of Dimerization: By occupying this critical binding pocket, C-188-9 prevents the formation of p-STAT3 homodimers.

-

Blockade of Nuclear Translocation and DNA Binding: Since dimerization is a prerequisite for nuclear import, C-188-9 effectively impedes the translocation of STAT3 into the nucleus.[2] Consequently, STAT3 is unable to bind to the promoter regions of its target genes.

-

Suppression of Target Gene Expression: The ultimate result is the inhibition of STAT3-mediated gene transcription, leading to the downregulation of proteins involved in cell proliferation, survival, and angiogenesis.[2]

Quantitative Data for C-188-9

The potency and binding affinity of C-188-9 have been quantified in various assays.

| Parameter | Value | Cell Line / System | Assay Type |

| Kd | 4.7 nM | Recombinant STAT3 | Not Specified |

| IC50 | 4-7 µM | AML Cell Lines | STAT3 Activation |

| IC50 | 8-18 µM | Primary AML Samples | STAT3 Activation |

| IC50 | 3.3 - 10.5 µM | Not Specified | G-CSF-induced pSTAT3 |

| IC50 | 9.99 µM | AGS (Gastric Cancer) | Cell Proliferation (CCK-8) |

| EC50 | 6 µM | GDM-1 (AML) | Apoptosis (Annexin V) |

| EC50 | 8 µM | Kasumi 1 (AML) | Apoptosis (Annexin V) |

| EC50 | 13.75 µM | MCF7 (Breast Cancer) | Cell Viability (CyQuant) |

| EC50 | 25.7 µM | MDA-MB-231 (Breast Cancer) | Cell Viability |

Data compiled from multiple sources.[4][5][6][7][8]

Experimental Protocols

The characterization of STAT3 inhibitors like C-188-9 involves a suite of biochemical and cell-based assays.

5.1. Western Blot for Phospho-STAT3 (p-STAT3)

-

Objective: To quantify the inhibition of STAT3 phosphorylation.

-

Methodology:

-

Cell Culture and Treatment: Plate cancer cells with constitutively active STAT3 (or stimulate with a cytokine like IL-6) and treat with varying concentrations of C-188-9 for a specified time (e.g., 2-24 hours).

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to obtain total protein extracts.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies specific for phospho-STAT3 (Tyr705) and total STAT3. A loading control (e.g., β-actin or GAPDH) is also probed.

-

Detection: Use horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

-

Analysis: Quantify band intensity using densitometry. The ratio of p-STAT3 to total STAT3 is calculated to determine the extent of inhibition.

-

5.2. Immunofluorescence for STAT3 Nuclear Translocation

-

Objective: To visualize the inhibition of STAT3 movement into the nucleus.

-

Methodology:

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with C-188-9, followed by stimulation with a STAT3 activator (e.g., IL-6) if necessary.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent like Triton X-100.

-

Immunostaining: Block non-specific binding sites and incubate with a primary antibody against STAT3.

-

Secondary Antibody and Counterstain: Apply a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488). Counterstain the nuclei with DAPI.

-

Imaging: Mount the coverslips and visualize the cells using a fluorescence or confocal microscope.

-

Analysis: In untreated stimulated cells, STAT3 will appear concentrated in the nucleus. In C-188-9-treated cells, STAT3 will remain predominantly in the cytoplasm.

-

5.3. STAT3-Dependent Luciferase Reporter Assay

-

Objective: To measure the functional inhibition of STAT3 transcriptional activity.

-

Methodology:

-

Transfection: Transfect cells with a plasmid containing a luciferase reporter gene under the control of a promoter with STAT3 binding sites.

-

Treatment: Treat the transfected cells with different concentrations of C-188-9, followed by stimulation with a STAT3 activator.

-

Cell Lysis and Assay: Lyse the cells and add a luciferase substrate.

-

Measurement: Measure the resulting luminescence using a luminometer.

-

Analysis: A decrease in luminescence in C-188-9-treated cells compared to the control indicates inhibition of STAT3 transcriptional activity.

-

5.4. Cell Viability and Apoptosis Assays

-

Objective: To determine the effect of STAT3 inhibition on cancer cell survival.

-

Methodology (Apoptosis - Annexin V/PI Staining):

-

Treatment: Treat cancer cells with C-188-9 for 24-72 hours.

-

Staining: Harvest the cells and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Analysis: Annexin V-positive cells are undergoing apoptosis. The percentage of apoptotic cells is quantified to determine the EC50 for apoptosis induction.[6]

-

Conclusion

C-188-9 is a potent and specific direct inhibitor of STAT3 that functions by binding to the SH2 domain, thereby preventing the critical dimerization step in the signaling cascade. This leads to the downstream suppression of STAT3-mediated gene transcription, resulting in anti-proliferative and pro-apoptotic effects in cancer cells dependent on STAT3 signaling. The experimental protocols outlined provide a robust framework for the evaluation of C-188-9 and other novel STAT3 inhibitors.

References

- 1. Small molecular inhibitors and degraders targeting STAT3 for cancer therapy: An updated review (from 2022 to 2024) [ccspublishing.org.cn]

- 2. Facebook [cancer.gov]

- 3. Small Molecule Inhibitor C188-9 Synergistically Enhances the Demethylated Activity of Low-Dose 5-Aza-2′-Deoxycytidine Against Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. C188-9 | Stat3 Inhibitor | Induces apoptosis in AML cells | TargetMol [targetmol.com]

- 6. glpbio.com [glpbio.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

C188-9: An In-depth Technical Guide to its STAT3 Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular signaling, playing a pivotal role in cell proliferation, differentiation, and apoptosis. Its constitutive activation is a hallmark of numerous human cancers, making it a compelling target for therapeutic intervention. C188-9, a novel small-molecule inhibitor, has emerged as a potent and specific antagonist of STAT3 activity. This technical guide provides a comprehensive overview of the binding affinity of C188-9 to STAT3, detailing the quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Binding Affinity Data

The interaction between C188-9 and STAT3 has been characterized using various biophysical and cellular assays. The following tables summarize the key quantitative data, providing a comparative view of its binding affinity and inhibitory potency.

| Parameter | Value | Method | Cell Line/System | Reference |

| Dissociation Constant (Kd) | 4.7 ± 0.4 nM | Microscale Thermophoresis (MST) | Cell-free | [1][2][3] |

| Inhibition Constant (Ki) | 12.4 nM | Calculated from SPR IC50 | Cell-free | [1] |

| 136 nM | Not Specified | Cell-free | [3] | |

| IC50 (pSTAT3 Inhibition) | 3.3 - 10.5 µM | Phosphoflow | G-CSF-stimulated HNSCC cells | |

| 10.6 ± 0.7 µM | Western Blot | UM-SCC-17B HNSCC cells | ||

| 4 - 7 µM | Not Specified | AML cell lines | [2] | |

| 8 - 18 µM | Not Specified | Primary AML samples | [2] | |

| IC50 (Anchorage-Dependent Growth) | 3.2 µM | Not Specified | UM-SCC-17B HNSCC cells | |

| IC50 (Anchorage-Independent Growth) | 3.06 - 52.44 µM | Soft Agar Assay | Various NSCLC cell lines | |

| EC50 (Apoptosis Induction) | 6 µM to > 50 µM | FACS (Annexin V) | AML cell lines and primary samples | [2] |

Experimental Protocols

Microscale Thermophoresis (MST)

Microscale thermophoresis is a powerful technique to quantify biomolecular interactions in solution. The Kd value of 4.7 ± 0.4 nM for the C188-9 and STAT3 interaction was determined using this method.[1][2][3]

Principle: MST measures the motion of molecules in a microscopic temperature gradient. A change in the hydration shell, charge, or size of a molecule upon ligand binding affects its movement, which is detected and used to calculate the binding affinity.

Generalized Protocol:

-

Protein Labeling: Recombinant STAT3 protein (amino acid residues 127-722) is fluorescently labeled.

-

Sample Preparation: A constant concentration of labeled STAT3 (e.g., 80 nM) is incubated with a serial dilution of C188-9 (e.g., ranging from 0.305 to 10,000 nM).

-

Measurement: The samples are loaded into capillaries, and an infrared laser is used to create a precise temperature gradient. The fluorescence within the capillaries is monitored before and after the laser is activated.

-

Data Analysis: The change in fluorescence, normalized to the initial fluorescence (Fnorm), is plotted against the logarithm of the C188-9 concentration. A sigmoidal binding curve is fitted to the data to determine the dissociation constant (Kd).

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free technique used to measure real-time biomolecular interactions. It was employed to determine the IC50 value for the inhibition of STAT3 binding to a phosphopeptide ligand by C188-9.

Principle: SPR detects changes in the refractive index at the surface of a sensor chip. When a ligand is immobilized on the chip, the binding of an analyte from a solution flowing over the surface causes a change in mass, which alters the refractive index and is recorded as a response.

Generalized Protocol:

-

Chip Preparation: A phosphotyrosyl (pY)-dodecapeptide, derived from the EGFR sequence surrounding Y1068, is biotinylated and immobilized on a streptavidin-coated Biacore sensor chip.

-

Binding Assay: A solution containing a constant concentration of recombinant STAT3 (e.g., 200 nM) is pre-incubated with varying concentrations of C188-9.

-

Injection and Measurement: The STAT3/C188-9 mixtures are injected over the sensor chip surface. The binding of STAT3 to the immobilized phosphopeptide is measured in real-time.

-

Data Analysis: The equilibrium binding levels in the presence of C188-9 are normalized to the levels in its absence. The normalized response is plotted against the logarithm of the C188-9 concentration to calculate the IC50 value.

Phosphoflow Cytometry

Phosphoflow cytometry is used to measure the phosphorylation status of intracellular proteins at the single-cell level. This assay was utilized to assess the inhibitory effect of C188-9 on cytokine-induced STAT3 phosphorylation.

Principle: Cells are fixed and permeabilized to allow the entry of fluorescently labeled antibodies that specifically recognize the phosphorylated form of a target protein (e.g., pSTAT3). The fluorescence intensity of individual cells is then quantified by flow cytometry.

Generalized Protocol:

-

Cell Stimulation: A relevant cell line (e.g., HNSCC cells) is stimulated with a cytokine, such as Granulocyte-Colony Stimulating Factor (G-CSF), to induce STAT3 phosphorylation.

-

Inhibitor Treatment: Cells are pre-incubated with varying concentrations of C188-9 before cytokine stimulation.

-

Fixation and Permeabilization: Cells are fixed with formaldehyde and permeabilized with methanol to preserve the phosphorylation state and allow antibody access to intracellular targets.

-

Staining: Cells are stained with a fluorescently labeled antibody specific for phosphorylated STAT3 (pSTAT3).

-

Flow Cytometry Analysis: The fluorescence intensity of pSTAT3 is measured for a large population of individual cells using a flow cytometer.

-

Data Analysis: The median fluorescence intensity of pSTAT3 is determined for each C188-9 concentration. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Anchorage-Independent Growth Assay (Soft Agar Assay)

This assay is a hallmark of in vitro cellular transformation and is used to assess the anti-proliferative effects of a compound on cancer cells.

Principle: Transformed cells can grow and form colonies in a semi-solid medium, such as soft agar, whereas normal cells cannot. The ability of a compound to inhibit colony formation is a measure of its anti-cancer activity.

Generalized Protocol:

-

Base Layer Preparation: A layer of 0.5-0.6% agar in culture medium is allowed to solidify in the bottom of a culture plate.

-

Cell Layer Preparation: A single-cell suspension is mixed with a lower concentration of agar (e.g., 0.3-0.4%) in culture medium containing various concentrations of C188-9.

-

Plating: The cell-agar mixture is layered on top of the base agar layer.

-

Incubation: The plates are incubated for several weeks (e.g., 2-3 weeks) to allow for colony formation.

-

Colony Staining and Counting: Colonies are stained with a dye, such as crystal violet, and the number and size of colonies are quantified.

-

Data Analysis: The number of colonies in the presence of C188-9 is compared to the vehicle-treated control to determine the IC50 for the inhibition of anchorage-independent growth.

Signaling Pathway and Mechanism of Action

C188-9 exerts its inhibitory effect by directly targeting the SH2 domain of STAT3. The SH2 domain is crucial for the dimerization of STAT3 monomers, a prerequisite for their nuclear translocation and subsequent transcriptional activity.

Caption: STAT3 signaling pathway and the inhibitory action of C188-9.

By binding to the SH2 domain of STAT3, C188-9 prevents the formation of STAT3 dimers. This blockade inhibits the downstream signaling cascade, leading to the suppression of STAT3-mediated gene transcription and, consequently, the inhibition of tumor cell proliferation and survival.

Experimental Workflow for Binding Affinity Determination

The following diagram illustrates a typical workflow for characterizing the binding affinity of a small molecule inhibitor like C188-9 to its protein target, STAT3.

References

In-Depth Technical Guide to TTI-101: Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

TTI-101, formerly known as C188-9, is a first-in-class, orally bioavailable, small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). STAT3 is a transcription factor that plays a critical role in tumor cell survival, proliferation, and immune evasion, making it a compelling target for cancer therapy. TTI-101 has demonstrated promising preclinical and clinical activity in a variety of solid tumors. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and available data on TTI-101, intended to serve as a valuable resource for researchers and drug development professionals in the field of oncology.

Discovery and Development

TTI-101 was developed through a collaboration between a research group and Tvardi Therapeutics, Inc.[1]. It was identified through a hit-to-lead optimization program starting from the scaffold of an earlier STAT3 inhibitor, C188. TTI-101, a binaphthol-sulfonamide-based compound, emerged as a significant improvement over its predecessor in its ability to inhibit STAT3 binding to its phosphotyrosine-peptide ligand[2]. This enhanced potency in inhibiting STAT3 activity translated to more effective suppression of tumor growth in preclinical models[2].

While the specific, step-by-step synthesis protocol for TTI-101 is not publicly available in the reviewed literature, its general chemical class as a binaphthol-sulfonamide derivative has been disclosed. The synthesis of related compounds often involves the coupling of a binaphthol core with a sulfonamide moiety.

Mechanism of Action

TTI-101 is a competitive inhibitor of the STAT3 protein. It specifically targets the Src Homology 2 (SH2) domain of STAT3 with high affinity[1]. The SH2 domain is crucial for the activation of STAT3, as it recognizes and binds to phosphotyrosine residues on upstream signaling molecules, such as Janus kinases (JAKs) and growth factor receptors.

By binding to the SH2 domain, TTI-101 physically obstructs the recruitment of STAT3 to these activated signaling complexes. This blockage prevents the subsequent phosphorylation of STAT3 at the critical tyrosine 705 residue (pY705). Phosphorylation at this site is a prerequisite for the homodimerization of STAT3 molecules. The unphosphorylated STAT3 monomers are unable to dimerize and, consequently, cannot translocate to the nucleus to act as a transcription factor.

The inhibition of STAT3's transcriptional activity by TTI-101 leads to the downregulation of a wide array of genes essential for cancer cell survival and proliferation.

Signaling Pathway

The following diagram illustrates the canonical STAT3 signaling pathway and the point of intervention by TTI-101.

Quantitative Preclinical and Clinical Data

TTI-101 has undergone extensive preclinical and clinical evaluation. The following tables summarize the key quantitative data available.

Table 1: In Vitro Activity of TTI-101

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Kd) | 4.7 nM | Recombinant STAT3 | MedChemExpress |

| IC50 (STAT3 Activation) | 4-7 µM | AML Cell Lines | MedChemExpress |

| IC50 (STAT3 Activation) | 8-18 µM | Primary AML Samples | MedChemExpress |

| EC50 (Apoptosis Induction) | 6 µM to >50 µM | AML Cell Lines & Primary Samples | MedChemExpress |

| IC50 (Cell Viability) | 7-14.2 µM | Bladder Cancer Cell Lines (J82, NBT-II, MB49) | |

| IC50 (Cell Viability) | 32.4 µM (24h), 18.7 µM (48h) | HeLa (Cervical Cancer) |

Table 2: Phase 1 Clinical Trial Data (NCT03195699)

| Parameter | Value | Population | Reference |

| Dose Levels (DL) | 3.2, 6.4, 12.8, 25.6 mg/kg/day | Advanced Solid Tumors | Clinical Cancer Research |

| Confirmed Partial Response (cPR) | 13% (5/39) | Evaluable Patients | |

| Stable Disease (SD) | 41% (16/39) | Evaluable Patients | |

| cPR in Hepatocellular Carcinoma (HCC) | 20% (3/15) | HCC Patients | |

| Median Duration of Response in HCC | 10.5 months | Responding HCC Patients |

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is a generalized procedure for determining the effect of TTI-101 on cancer cell viability.

Materials:

-

Cancer cell line of interest

-

TTI-101 (dissolved in a suitable solvent, e.g., DMSO)

-

Complete cell culture medium

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of TTI-101 in complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of TTI-101. Include a vehicle control (medium with the same concentration of solvent as the highest TTI-101 concentration).

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each TTI-101 concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Western Blot for Phospho-STAT3 (pSTAT3)

This protocol outlines the general steps to assess the inhibition of STAT3 phosphorylation by TTI-101.

Materials:

-

Cancer cells treated with TTI-101

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3

-

Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treating cells with TTI-101 for the desired time, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and load them onto an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against pSTAT3 (Tyr705) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, apply the ECL substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped of the bound antibodies and re-probed with an antibody against total STAT3 and a loading control to ensure equal protein loading.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of TTI-101.

Conclusion

TTI-101 is a promising, first-in-class STAT3 inhibitor with a well-defined mechanism of action and encouraging clinical activity. Its ability to selectively target the SH2 domain of STAT3 and thereby inhibit its oncogenic signaling provides a strong rationale for its continued development as a cancer therapeutic. The data summarized in this guide, along with the detailed experimental protocols, offer a solid foundation for further research into the potential applications of TTI-101 in oncology. Further investigation into its efficacy in various cancer types, potential combination therapies, and mechanisms of resistance will be crucial in defining its future role in cancer treatment.

References

In-Depth Technical Guide to Stat3-IN-9: A Potent and Selective STAT3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Stat3-IN-9, a potent and selective inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting the STAT3 signaling pathway.

Chemical Structure and Physicochemical Properties

This compound, also identified as compound C6, is a novel STAT3 inhibitor characterized by a 2-acetyl-7-phenylamino benzofuran scaffold. Its discovery was detailed in a 2020 publication in Bioorganic & Medicinal Chemistry by Wang et al.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C24H21NO4 |

| Molecular Weight | 391.42 g/mol |

| IUPAC Name | 1-(7-((4-hydroxyphenyl)amino)-3-methylbenzofuran-2-yl)ethan-1-one |

| SMILES String | CC(=O)c1oc2c(c1C)cc(Nc3ccc(O)cc3)cc2 |

| Appearance | Solid powder |

| Storage | Store at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year.[3] |

Mechanism of Action and Biological Activity

This compound is a potent and selective inhibitor of the STAT3 signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[4] The primary mechanism of action for this compound is the inhibition of STAT3 activation through the prevention of its phosphorylation at the Tyr705 residue.[1][2][3] This targeted inhibition is highly selective, as the compound does not affect the phosphorylation of the related STAT1 protein at Tyr701.[1][2][3]

The inhibition of STAT3 phosphorylation prevents its dimerization, nuclear translocation, and subsequent transcriptional activation of downstream target genes involved in cell survival and proliferation, such as Bcl-2 and Cyclin D1. This targeted action leads to several key anti-tumor effects in cancer cells with constitutively active STAT3.

Anti-Proliferative Activity

This compound demonstrates potent anti-proliferative activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce cell viability by 50%, have been determined for several cell lines.

Table 2: In Vitro Anti-Tumor Activity of this compound (IC50 Values) [3]

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| MDA-MB-468 | Breast Cancer | 0.16 |

| HepG2 | Liver Cancer | 1.63 |

| MDA-MB-231 | Breast Cancer | 5.80 |

| A549 | Lung Cancer | 5.73 |

| U251 | Glioblastoma | >25 |

| HCT116 | Colon Cancer | >25 |

Induction of Apoptosis

A key mechanism of the anti-tumor activity of this compound is the induction of programmed cell death, or apoptosis. Mechanistic studies have shown that this compound triggers the mitochondrial caspase-dependent apoptotic pathway.[3] This is a critical pathway for eliminating cancerous cells.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound has been shown to cause cell cycle arrest at the G2/M phase in a dose-dependent manner.[1][2][3] By halting the cell cycle at this critical checkpoint, the inhibitor prevents cancer cells from dividing and proliferating.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its characterization.

Caption: STAT3 signaling pathway and the inhibitory action of this compound.

Caption: A typical experimental workflow for evaluating this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound, based on standard laboratory practices and information inferred from the primary literature.

Cell Culture

-

Cell Lines: Human cancer cell lines such as MDA-MB-468, MDA-MB-231, HepG2, and A549 are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

-

Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Treatment: The following day, cells are treated with various concentrations of this compound (typically ranging from 0.01 to 100 µM) or a vehicle control (e.g., DMSO).

-

Incubation: Cells are incubated with the compound for 48 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Measurement: The absorbance is measured at 490 nm using a microplate reader.

-

Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined using non-linear regression analysis.

Western Blot Analysis

-

Cell Lysis: Cells are treated with this compound at the desired concentrations and time points. After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis.

-

Transfer: Proteins are transferred from the gel to a PVDF membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against p-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Treatment: Cells are treated with this compound at various concentrations for a specified time (e.g., 24 hours).

-

Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

-

Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark for 15 minutes at room temperature.

-

Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis

-

Treatment: Cells are treated with this compound at various concentrations for a specified time (e.g., 24 hours).

-

Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and then stained with a solution containing Propidium Iodide (PI) and RNase A for 30 minutes in the dark.

-

Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

Conclusion

This compound is a promising novel inhibitor of the STAT3 signaling pathway with potent anti-proliferative and pro-apoptotic effects in various cancer cell lines. Its high selectivity for STAT3 over other STAT family members makes it a valuable tool for cancer research and a potential candidate for further drug development. The detailed protocols provided in this guide should enable researchers to effectively study and utilize this compound in their own investigations into STAT3-mediated cellular processes and its therapeutic potential.

References

The STAT3 Signaling Pathway: A Core Technical Guide for Researchers and Drug Development Professionals

Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal transcription factor that plays a central role in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and immune responses.[1] Its dysregulation is a hallmark of numerous pathologies, particularly cancer and inflammatory diseases, making it a critical target for therapeutic intervention.[2][3] This in-depth technical guide provides a comprehensive overview of the core STAT3 signaling pathway, tailored for researchers, scientists, and drug development professionals.

The Canonical STAT3 Signaling Pathway

The canonical STAT3 signaling cascade is the most well-characterized activation route. It is initiated by the binding of various cytokines and growth factors to their cognate receptors on the cell surface.

Activation Cascade

The binding of ligands, such as Interleukin-6 (IL-6) and Epidermal Growth Factor (EGF), induces receptor dimerization and the subsequent activation of receptor-associated Janus kinases (JAKs).[4][5] Activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tails of the receptors, creating docking sites for the SH2 domain of STAT3.[6] Recruited STAT3 is then itself phosphorylated by JAKs on a critical tyrosine residue, Tyr705.[7][8]

This tyrosine phosphorylation event is the linchpin of canonical STAT3 activation, triggering a conformational change that leads to the formation of stable STAT3 homodimers or heterodimers with other STAT family members, such as STAT1.[6][9] These activated dimers then translocate to the nucleus, where they bind to specific DNA consensus sequences (e.g., Gamma-Activated Sequence [GAS]) in the promoter regions of target genes, thereby modulating their transcription.

Figure 1: Canonical STAT3 Signaling Pathway.

Non-Canonical STAT3 Signaling

Beyond the classical tyrosine phosphorylation pathway, STAT3 activity is also regulated by non-canonical mechanisms, including phosphorylation at other residues and various post-translational modifications (PTMs). These alternative pathways add layers of complexity to STAT3 function and are increasingly recognized for their roles in cancer and other diseases.[10]

Serine Phosphorylation

STAT3 can be phosphorylated on Serine 727 (Ser727) by various kinases, including mitogen-activated protein kinases (MAPKs), cyclin-dependent kinase 5 (CDK5), and protein kinase C (PKC).[8][11] While Tyr705 phosphorylation is essential for dimerization and nuclear translocation, Ser727 phosphorylation is thought to be required for the maximal transcriptional activation of STAT3.[6] In some contexts, STAT3 can function independently of Tyr705 phosphorylation through Ser727 phosphorylation, influencing cell survival and tumor growth.[10]

Other Post-Translational Modifications

A multitude of other PTMs fine-tune STAT3 activity, including acetylation, methylation, ubiquitination, and SUMOylation.[9][12] For instance, acetylation of STAT3 at Lysine 685 can induce STAT3 dimerization even in the absence of Tyr705 phosphorylation.[10] These modifications can influence STAT3's subcellular localization, protein-protein interactions, and transcriptional activity, thereby expanding its functional repertoire.[12]

Figure 2: Key Post-Translational Modifications of STAT3.

Downstream Targets and Cellular Functions

Activated STAT3 regulates the expression of a wide array of genes involved in critical cellular processes. The specific set of target genes varies depending on the cell type and the activating stimulus.

Key Cellular Functions Mediated by STAT3:

-

Cell Proliferation and Survival: STAT3 promotes cell cycle progression and inhibits apoptosis by upregulating genes such as c-Myc, Cyclin D1, Bcl-2, and Bcl-xL.

-

Angiogenesis: It can induce the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).

-

Invasion and Metastasis: STAT3 can regulate the expression of genes involved in cell migration and tissue remodeling, such as Matrix Metalloproteinases (MMPs).

-

Immune Evasion: In the tumor microenvironment, STAT3 can suppress anti-tumor immunity by promoting the expression of immunosuppressive factors like IL-10 and TGF-β.[13]

Quantitative Data in STAT3 Signaling

The following tables summarize key quantitative data related to STAT3 signaling, providing a valuable resource for experimental design and data interpretation.

Table 1: Binding Affinities of STAT3 SH2 Domain

| Phosphopeptide Ligand | Dissociation Constant (Kd) | Reference |

| pTyr-containing peptides | 10⁻⁵ to 10⁻⁸ M | [7] |

| GpYLPQTV-NH₂ | High Affinity | [3] |

Table 2: IC50 Values of Selected STAT3 Inhibitors

| Inhibitor | Target | IC50 | Reference | | :--- | :--- | :--- | | S3I-201.1066 | STAT3 SH2 Domain | 23 µM |[3] | | LLL12 | STAT3 | 0.16 - 3.09 µM |[14] | | WP1066 | JAK2/STAT3 | 2.30 µM (JAK2), 2.43 µM (STAT3) |[15] | | Stattic | STAT3 | 5.1 µM |[15] | | Cryptotanshinone | STAT3 | 4.6 µM |[15] |

Table 3: Quantitative Gene Expression Changes Mediated by STAT3

| Target Gene | Cell Type | Fold Change (STAT3 knockdown) | Reference |

| MYC | Retinoblastoma | ~0.5-fold decrease | [16] |

| BCL2 | Retinoblastoma | ~0.6-fold decrease | [16] |

| CCND1 (Cyclin D1) | Retinoblastoma | ~0.4-fold decrease | [16] |

| Various Angiogenesis and Inflammation Genes | NIC Tumors | Significant downregulation | [17] |

| MYC, BCL2, EGFR, MMP9 | Breast Cancer Stem-Like Cells | Significant downregulation | [18] |

Key Experimental Protocols

This section provides an overview of essential methodologies for studying the STAT3 signaling pathway.

Western Blotting for Phosphorylated and Total STAT3

This is a fundamental technique to assess the activation status of STAT3.

Protocol Outline:

-

Cell Lysis: Lyse cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA).

-

SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block non-specific binding sites on the membrane.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated STAT3 (p-STAT3 Tyr705 or p-STAT3 Ser727) and total STAT3.

-

Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.[19][20]

References

- 1. High-throughput sequencing identifies STAT3 as the DNA-associated factor for p53-NF-κB-complex-dependent gene expression in human heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. A novel small-molecule disrupts Stat3 SH2 domain-phosphotyrosine interactions and Stat3-dependent tumor processes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4.9. Chromatin Immunoprecipitation (ChIP) [bio-protocol.org]

- 5. oncotarget.com [oncotarget.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. med.upenn.edu [med.upenn.edu]

- 10. Analysis of STAT3 post-translational modifications (PTMs) in human prostate cancer with different Gleason Score - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SAR Table 1, STAT3 Inhibitor SAR Table (Thienopyrimidine Scaffold) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. The Roles of Post-Translational Modifications in STAT3 Biological Activities and Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Selective STAT3-α or -β expression reveals spliceform-specific phosphorylation kinetics, nuclear retention and distinct gene expression outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. selleckchem.com [selleckchem.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]

- 20. researchgate.net [researchgate.net]

Stat3-IN-9 selectivity for STAT3 over other STATs

For Immediate Release

This technical whitepaper provides a comprehensive analysis of the selectivity profile of Stat3-IN-9, a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). This document is intended for researchers, scientists, and drug development professionals interested in the specific inhibitory action of this compound and its potential therapeutic applications. Here, we consolidate available data on its selectivity for STAT3 over other STAT family members, detail relevant experimental methodologies, and visualize key cellular pathways and experimental workflows.

Executive Summary

Signal Transducer and Activator of Transcription (STAT) proteins are a family of transcription factors that play a critical role in cellular signaling. The aberrant activation of STAT3 is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. This compound has emerged as a promising small molecule inhibitor of STAT3. A crucial aspect of its therapeutic potential lies in its selectivity for STAT3 over other highly homologous STAT family members (STAT1, STAT2, STAT4, STAT5a, STAT5b, and STAT6) to minimize off-target effects. This paper synthesizes the current understanding of this compound's selectivity, providing a technical guide for its evaluation and use in research and development.

Data Presentation: Selectivity Profile of this compound

A critical aspect of characterizing any targeted inhibitor is to quantify its potency and selectivity. While comprehensive quantitative data for this compound against the full panel of STAT proteins is not widely available in the public domain, existing information indicates a notable selectivity for STAT3.

One key study has demonstrated that this compound inhibits the activation of STAT3 at tyrosine 705 (Tyr705) without influencing the phosphorylation of STAT1 at tyrosine 701 (Tyr701)[1]. This finding is significant as the phosphorylation of these specific tyrosine residues is a critical step in the activation of both STAT3 and STAT1.

Table 1: Qualitative Selectivity of this compound

| Target | Effect of this compound | Reference |

| p-STAT3 (Tyr705) | Inhibition of activation | [1] |

| p-STAT1 (Tyr701) | No influence on phosphorylation | [1] |

Further quantitative analysis using biochemical assays, such as IC50 determination through fluorescence polarization or binding affinity measurements via surface plasmon resonance, against all STAT family members would be invaluable for a complete selectivity profile.

Experimental Protocols

The assessment of a STAT inhibitor's selectivity involves a combination of biochemical and cell-based assays. Below are detailed methodologies for key experiments relevant to characterizing compounds like this compound.

Fluorescence Polarization (FP) Assay for STAT Protein Binding

This biochemical assay is utilized to determine the half-maximal inhibitory concentration (IC50) of a compound by measuring its ability to disrupt the interaction between a STAT protein's SH2 domain and a fluorescently labeled phosphopeptide.

Protocol:

-

Reagents and Materials:

-

Recombinant human STAT1, STAT2, STAT3, STAT4, STAT5a, STAT5b, and STAT6 proteins.

-

Fluorescently labeled phosphotyrosine (pY) peptide probe specific for each STAT SH2 domain.

-

Assay buffer (e.g., 100 mM HEPES pH 7.5, 100 mM NaCl, 1 mM EGTA, 0.01% Brij-35).

-

This compound and other control compounds dissolved in DMSO.

-

384-well, low-volume, black microplates.

-

A microplate reader capable of measuring fluorescence polarization.

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In the microplate, add the fluorescently labeled pY-peptide probe at a fixed concentration.

-

Add the respective recombinant STAT protein to each well.

-

Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Measure fluorescence polarization on the microplate reader.

-

-

Data Analysis:

-

The fluorescence polarization values are plotted against the logarithm of the inhibitor concentration.

-

The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Protocol:

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., a cancer cell line with constitutively active STAT3) to 80-90% confluency.

-

Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a defined period (e.g., 1-2 hours) at 37°C.

-

-

Thermal Challenge and Lysis:

-

Harvest the cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.

-

Lyse the cells by freeze-thaw cycles or with a lysis buffer containing protease inhibitors.

-

-

Protein Quantification:

-

Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

-

Analyze the amount of soluble STAT3 and other STAT proteins in the supernatant by Western blotting or ELISA.

-

-

Data Analysis:

-

Generate melting curves by plotting the amount of soluble protein as a function of temperature.

-

A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization of STAT3. The selectivity can be assessed by observing the lack of a significant shift for other STAT proteins.

-

Luciferase Reporter Assay for STAT3 Transcriptional Activity

This cell-based assay measures the ability of an inhibitor to block the transcriptional activity of STAT3.

Protocol:

-

Cell Line and Transfection:

-

Use a cell line (e.g., HEK293T) that is responsive to a STAT3-activating cytokine like Interleukin-6 (IL-6).

-

Co-transfect the cells with a reporter plasmid containing a STAT3-responsive promoter driving the expression of a luciferase gene, and a control plasmid (e.g., Renilla luciferase) for normalization.

-

-

Inhibitor Treatment and Stimulation:

-

Plate the transfected cells in a 96-well plate.

-

Pre-treat the cells with different concentrations of this compound for 1-2 hours.

-

Stimulate the cells with a STAT3 activator (e.g., IL-6) for a specified time (e.g., 6-8 hours).

-

-

Luciferase Activity Measurement:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 for the inhibition of STAT3-mediated transcription.

-

To assess selectivity, similar assays can be performed using reporter constructs for other STAT family members.

-

Visualizations

To further elucidate the context of this compound's action, the following diagrams visualize the canonical STAT3 signaling pathway, a typical experimental workflow for assessing selectivity, and the logical relationship of inhibitor evaluation.

Caption: Canonical STAT3 Signaling Pathway and Point of Inhibition.

Caption: Experimental Workflow for Determining STAT Inhibitor Selectivity.

Caption: Logical Flow of STAT3 Inhibitor Characterization.

Conclusion

This compound demonstrates a promising selective inhibition of STAT3 activation over STAT1. While qualitative data supports this selectivity, a comprehensive quantitative assessment across the entire STAT family is necessary for a complete understanding of its off-target potential. The experimental protocols detailed in this whitepaper provide a robust framework for researchers to further characterize the selectivity and efficacy of this compound and other novel STAT inhibitors. The continued investigation into the precise molecular interactions of this compound will be instrumental in its journey towards potential clinical applications in oncology and other diseases driven by aberrant STAT3 signaling.

References

The STAT3 Inhibitor C188-9: A Technical Guide to its Effect on STAT3 Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that plays a pivotal role in a wide array of cellular processes, including proliferation, differentiation, apoptosis, and immune responses.[1][2] Aberrant and persistent activation of STAT3 is a hallmark of numerous human cancers, where it drives tumor progression, metastasis, and drug resistance.[3] This constitutive activation, often mediated by phosphorylation at the Tyr705 residue, has positioned STAT3 as a compelling target for anticancer drug development. C188-9 (also known as TTI-101) is a potent, orally bioavailable small-molecule inhibitor of STAT3 that has shown promise in preclinical and clinical settings.[2] This technical guide provides an in-depth overview of the mechanism of action of C188-9, with a specific focus on its inhibitory effect on STAT3 phosphorylation, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Mechanism of Action of C188-9

C188-9 exerts its inhibitory effect by directly targeting the Src homology 2 (SH2) domain of the STAT3 protein.[3][4] The SH2 domain is crucial for the activation of STAT3, as it recognizes and binds to phosphotyrosine residues on upstream activators, such as Janus kinases (JAKs) and receptor tyrosine kinases (RTKs).[5] By binding with high affinity to the SH2 domain, C188-9 competitively inhibits the recruitment of STAT3 to these activated receptors, thereby preventing its phosphorylation at Tyr705.[6] This lack of phosphorylation inhibits the subsequent dimerization, nuclear translocation, and DNA binding of STAT3, ultimately blocking its transcriptional activity.[3]

Quantitative Data on C188-9 Activity

The potency of C188-9 has been quantified in various in vitro and cell-based assays. The following tables summarize key quantitative data from published studies.

| Parameter | Value | Assay Method | Reference |

| Binding Affinity (Kd) | 4.7 ± 0.4 nM | Microscale Thermophoresis | |

| Inhibition Constant (Ki) | 136 nM | Cell-free assay targeting the SH2 domain | [4] |

Table 1: Binding Affinity of C188-9 for STAT3

| Cell Line | Assay Type | IC50 Value | Reference |

| AML cell lines | Inhibition of STAT3 activation | 4-7 µM | [7] |

| Primary AML samples | Inhibition of STAT3 activation | 8-18 µM | [7] |

| Huh7 (Hepatocellular Carcinoma) | Cell viability | 11.27 µM (48h) | [4] |

| UM-SCC-17B (Head and Neck Squamous Cell Carcinoma) | Inhibition of constitutive pSTAT3 | 10.6 ± 0.7 µM (24h) | |

| UM-SCC-17B (Head and Neck Squamous Cell Carcinoma) | Anchorage-dependent growth | 3.2 µM | |

| 8 human NSCLC cell lines | Anchorage-dependent and -independent cell viability | 3.06 to 52.44 µM (72h) | [8] |

Table 2: In Vitro and Cellular IC50 Values for C188-9

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the canonical JAK-STAT3 signaling pathway and the point of intervention for C188-9.

Caption: C188-9 inhibits STAT3 phosphorylation by binding to the SH2 domain.

Experimental Protocols

Western Blot for Phospho-STAT3 (Tyr705) Inhibition

This protocol provides a general framework for assessing the effect of C188-9 on STAT3 phosphorylation in cultured cells.

1. Cell Culture and Treatment:

-

Plate cells at a density of 2-5 x 10^5 cells/mL in appropriate growth medium and allow them to adhere overnight.

-

Treat cells with increasing concentrations of C188-9 (e.g., 0.1, 0.3, 1, 3, 10, 30 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[4]

2. Cell Lysis:

-

After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.

4. SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phospho-STAT3 (Tyr705) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

To ensure equal protein loading, probe a separate membrane or strip and re-probe the same membrane with an antibody for total STAT3 and a loading control (e.g., GAPDH or β-actin).

5. Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-STAT3 signal to the total STAT3 or loading control signal.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for evaluating the efficacy of C188-9.

Caption: A typical experimental workflow for characterizing C188-9.

Conclusion

C188-9 is a well-characterized small-molecule inhibitor of STAT3 that effectively blocks its phosphorylation and subsequent activation. Its high-affinity binding to the STAT3 SH2 domain provides a direct mechanism for its potent anti-proliferative and pro-apoptotic effects in various cancer models. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working on STAT3-targeted therapies. Further investigation into the clinical efficacy and safety of C188-9 is ongoing, with the potential to provide a novel therapeutic strategy for cancers driven by aberrant STAT3 signaling.

References

- 1. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. C188‐9 reduces TGF‐β1‐induced fibroblast activation and alleviates ISO‐induced cardiac fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. glpbio.com [glpbio.com]

- 8. tvarditherapeutics.com [tvarditherapeutics.com]

The Structure-Activity Relationship of Stat3-IN-9: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Promising STAT3 Inhibitor Scaffold for Cancer Therapy

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical intracellular signaling protein that, when constitutively activated, plays a pivotal role in the development and progression of numerous human cancers. Its involvement in tumor cell proliferation, survival, metastasis, and immune evasion has made it a highly attractive target for anticancer drug discovery. This technical guide provides a detailed examination of the structure-activity relationship (SAR) of Stat3-IN-9, a potent STAT3 inhibitor, to inform the design and development of next-generation STAT3-targeted therapeutics.

The this compound Scaffold: A Foundation for Potent STAT3 Inhibition

This compound, also known as C188-9 or TTI-101, is a binaphthol-sulfonamide-based small molecule inhibitor that targets the Src Homology 2 (SH2) domain of STAT3.[1][2] The SH2 domain is crucial for the dimerization of STAT3, a prerequisite for its nuclear translocation and subsequent activation of target gene transcription. By binding to the phosphotyrosyl peptide binding site within the SH2 domain, this compound effectively blocks STAT3 phosphorylation and activation.

The development of this compound stemmed from a hit-to-lead optimization program based on the initial lead compound, C188. Through systematic structural modifications, researchers identified C188-9 as a significantly more potent inhibitor of STAT3.

Structure-Activity Relationship (SAR) Analysis

The following tables summarize the quantitative SAR data for a series of this compound analogs, highlighting the impact of various structural modifications on their ability to inhibit STAT3 binding and cancer cell growth. The core scaffold is presented below, with key positions of modification indicated as R1, R2, and R3.

Core Scaffold:

(Note: A representative image of the core scaffold would be placed here in a full whitepaper. For this text-based generation, a placeholder is used.)

Table 1: Inhibition of STAT3 Binding by this compound Analogs

| Compound | R1 | R2 | R3 | IC50 (µM) for STAT3 Binding Inhibition |

| C188 | H | H | H | 15.4 |

| C188-9 | OH | H | H | 2.5 |

| C188-7 | OCH3 | H | H | 3.3 |

| C188-8 | Cl | H | H | 10.5 |

| C188-15 | Triazole-3-yl-mercapto | H | H | Data not available |

| C188-11 | - | Furan fused with R2 | - | Intermediate Potency |

Data extracted from Bharadwaj et al., 2016.

Table 2: Inhibition of Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Growth by this compound Analogs

| Compound | Cell Line | IC50 (µM) for Cell Growth Inhibition |

| C188 | UM-SCC-17B | 6.3 |

| C188-9 | UM-SCC-17B | 3.2 |

Data extracted from Bharadwaj et al., 2016.

Key SAR Insights:

-

Hydroxylation at R1 is Critical: The introduction of a hydroxyl group at the R1 position of the naphthyl ring, as seen in the lead compound C188-9, leads to a significant increase in potency compared to the unsubstituted parent compound C188. This suggests a key hydrogen bonding interaction within the SH2 domain.

-

Other Substitutions at R1: While not as potent as the hydroxyl group, other substitutions at the R1 position, such as a methoxy group (C188-7), can still confer improved activity over the unsubstituted analog. A chloro substitution (C188-8) also shows activity.

-

Bulky and Heterocyclic Groups: The presence of a triazole-3-yl-mercapto group at the R1 position (C188-15) also results in a potent compound, indicating that the pocket can accommodate larger, heterocyclic moieties.

-

Ring Fusion: The fusion of a furan ring involving the R1 and R2 positions (C188-11) leads to compounds with intermediate potency, suggesting that conformational rigidity in this region can be tolerated.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the STAT3 signaling pathway and a typical experimental workflow for evaluating STAT3 inhibitors.

STAT3 Signaling Pathway

Caption: The canonical STAT3 signaling pathway and the point of inhibition by this compound.

Experimental Workflow for STAT3 Inhibitor Evaluation

Caption: A generalized workflow for the preclinical evaluation of this compound analogs.

Experimental Protocols

General Synthesis of this compound (C188-9)

The synthesis of this compound and its analogs generally follows a multi-step sequence. While the specific, detailed experimental procedures for the synthesis of the C188 series are proprietary and not fully disclosed in the public literature, a general synthetic route can be inferred from related patent literature (WO2009149192A1). The key steps likely involve:

-

Sulfonamide Formation: Reaction of a substituted naphthylamine with a binaphthylsulfonyl chloride derivative. The specific starting materials would be varied to generate the desired analogs.

-

Purification: Purification of the final products is typically achieved through column chromatography and/or recrystallization.

-

Characterization: The structure and purity of the synthesized compounds are confirmed by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

STAT3 SH2 Domain Binding Assay (Fluorescence Polarization)

This assay quantitatively measures the ability of a test compound to disrupt the interaction between the STAT3 SH2 domain and a fluorescently labeled phosphotyrosine peptide.

Materials:

-

Recombinant human STAT3 protein

-

Fluorescently labeled phosphopeptide probe (e.g., 5-FAM-GpYLPQTV-NH2)

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20)

-

Test compounds dissolved in DMSO

-

Black, low-volume 384-well plates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Add assay buffer to all wells.

-

Add test compounds at various concentrations (typically a serial dilution).

-

Add the fluorescently labeled phosphopeptide probe to all wells at a fixed concentration.

-

Add the recombinant STAT3 protein to all wells except for the "no protein" control wells.

-

Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes), protected from light.

-

Measure the fluorescence polarization of each well using the plate reader.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for Phospho-STAT3 (Tyr705)

This method is used to determine the levels of phosphorylated (activated) STAT3 in cancer cells following treatment with a test compound.

Materials:

-

Cancer cell line with constitutively active STAT3 (e.g., UM-SCC-17B)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-STAT3 (Tyr705) and mouse or rabbit anti-total STAT3

-

Secondary antibodies: HRP-conjugated anti-rabbit and/or anti-mouse IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cancer cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound or vehicle (DMSO) for a specified duration (e.g., 24 hours).

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total STAT3 as a loading control.

-

Quantify the band intensities to determine the relative levels of phospho-STAT3.

Conclusion

The this compound scaffold represents a promising starting point for the development of potent and selective STAT3 inhibitors. The structure-activity relationship data presented in this guide highlights the key structural features required for high-affinity binding to the STAT3 SH2 domain and potent anticancer activity. The detailed experimental protocols provide a framework for the synthesis and evaluation of novel analogs. Further optimization of this scaffold, guided by the SAR insights and potentially aided by computational modeling, may lead to the discovery of clinical candidates for the treatment of a wide range of STAT3-driven cancers.

References

An In-depth Technical Guide to the Upstream and Downstream Targets of STAT3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor that plays a pivotal role in a myriad of cellular processes, including cell growth, proliferation, differentiation, survival, and immune responses.[1] In its latent state, STAT3 resides in the cytoplasm.[1] Upon activation by upstream signals such as cytokines and growth factors, STAT3 is phosphorylated, leading to its dimerization, nuclear translocation, and subsequent modulation of target gene expression.[2][3] While transient STAT3 activation is essential for normal cellular functions, its persistent activation is frequently associated with various pathologies, including cancer, autoimmune diseases, and inflammatory conditions, making it a prime target for therapeutic intervention.[2][3][4] This guide provides a comprehensive overview of the upstream regulators and downstream effectors of STAT3, detailed experimental protocols for its study, and quantitative data to support further research and drug development efforts.

Upstream Regulators of STAT3 Activation

The activation of STAT3 is a tightly regulated process initiated by a diverse array of extracellular signals that converge on specific cell surface receptors. The canonical activation pathway involves the phosphorylation of a critical tyrosine residue (Tyr705), which is a prerequisite for STAT3 dimerization and nuclear translocation.[2][5]

Cytokine and Growth Factor Signaling

A primary mechanism of STAT3 activation is through the Janus kinase (JAK) family of tyrosine kinases, which are associated with cytokine and growth factor receptors.[6][7]

-

Interleukin-6 (IL-6) Family of Cytokines: This family, which includes IL-6, IL-11, and Oncostatin M (OSM), are potent activators of STAT3.[8][9][10] Upon ligand binding, the receptor-associated JAKs (primarily JAK1, JAK2, and TYK2) are activated and subsequently phosphorylate the receptor, creating docking sites for STAT3.[11][12] The recruited STAT3 is then phosphorylated by JAKs at Tyr705.[11]

-

Epidermal Growth Factor (EGF): The EGF receptor (EGFR), a receptor tyrosine kinase (RTK), can also activate STAT3.[13] Upon EGF binding, EGFR autophosphorylates, creating docking sites for STAT3, which is then phosphorylated.[3]

-

Other Cytokines and Growth Factors: A wide range of other cytokines, including the IL-10 family (IL-10, IL-22), and growth factors utilize JAK-STAT signaling to activate STAT3.[8][13]

Non-Receptor Tyrosine Kinases

STAT3 can also be activated by non-receptor tyrosine kinases, such as those of the Src family.[11] These kinases can directly phosphorylate STAT3 in response to various cellular signals, often downstream of receptor activation or in response to cellular stress.

Negative Regulation of STAT3 Activation

The duration and intensity of STAT3 signaling are tightly controlled by negative feedback mechanisms to prevent its overactivation.

-

Suppressor of Cytokine Signaling (SOCS) Proteins: SOCS3 is a key negative regulator that is transcriptionally induced by STAT3.[14] SOCS3 can inhibit STAT3 activation by binding to and inhibiting JAKs and the cytokine receptor.

-

Protein Inhibitors of Activated STAT (PIAS) Proteins: PIAS3 can directly bind to activated STAT3 dimers, preventing their binding to DNA and thereby inhibiting gene transcription.[12][14]

-

Protein Tyrosine Phosphatases (PTPs): PTPs, such as SHP-1 and SHP-2, can dephosphorylate and inactivate STAT3.[14]

Upstream Signaling Pathway of STAT3 Activation

Downstream Targets of STAT3

Upon translocation to the nucleus, STAT3 dimers bind to specific DNA sequences, known as gamma-interferon activated sequences (GAS), in the promoter regions of its target genes.[14] The downstream targets of STAT3 are numerous and regulate a wide array of cellular functions that are critical for both normal physiology and disease progression.

Key Functional Categories of STAT3 Target Genes

-

Cell Cycle Progression and Proliferation: STAT3 promotes cell cycle entry and proliferation by upregulating the expression of key regulatory genes.

-

Survival and Anti-Apoptosis: STAT3 enhances cell survival by inducing the expression of anti-apoptotic genes.

-

Angiogenesis: STAT3 can promote the formation of new blood vessels, a process critical for tumor growth and metastasis.

-

Vascular Endothelial Growth Factor (VEGF) : A potent pro-angiogenic factor.[9]

-

-

Immune Modulation: STAT3 plays a complex role in regulating the immune system. In immune cells, STAT3 activation can lead to immunosuppression, which can contribute to tumor evasion of the immune system.[14] Conversely, it is also essential for the development of certain T helper cell subsets.[2]

-

Metastasis: STAT3 can promote tumor cell migration, invasion, and metastasis through the regulation of genes involved in these processes.

Downstream Functional Consequences of STAT3 Activation

Quantitative Data on STAT3 Regulation

The following tables summarize quantitative data on the activation of STAT3 and the subsequent changes in the expression of its target genes in response to various stimuli.

Table 1: Quantitative Analysis of STAT3 Phosphorylation

| Stimulus | Cell Line | STAT3 Phosphorylation (Fold Change vs. Control) | Time Point | Reference |

| EGF (0.5 ng/ml) | DU-145 | ~3.2 | 30 min | [8] |

| IL-6 (1 ng/ml) | DU-145 | ~3.0 | 5 min | [8] |

| IL-6 (50 ng/mL) | Cal33 | Increased | 15 min | [15] |

| Oncostatin M (40 ng/mL) | HeLa | Increased | 5 min | [16] |

Table 2: Quantitative Analysis of STAT3 Target Gene Expression

| Stimulus/Condition | Cell Line | Target Gene | Fold Change in mRNA Expression | Reference |

| STAT3 Knockdown | Retinoblastoma | c-Myc | Decreased (~0.5-fold) | [14] |

| STAT3 Knockdown | Retinoblastoma | Cyclin D1 | Decreased (~0.6-fold) | [14] |

| STAT3 Knockdown | Retinoblastoma | Bcl-xL | Decreased (~0.4-fold) | [14] |

| IL-6 Treatment (long-term) | hTERT-HME1 | STAT3 | 20- to 30-fold increase | [17] |

| IL-4 + IL-6 | Human Macrophages | CCL18 | Synergistically induced | |

| IL-4 + IL-6 | Human Macrophages | TGFA | Synergistically induced | |

| IL-4 + IL-6 | Human Macrophages | CD274 (PD-L1) | Synergistically induced |

Experimental Protocols

Western Blotting for Phospho-STAT3 (Tyr705)

This protocol outlines the detection of phosphorylated STAT3 (p-STAT3) at Tyr705 by Western blotting, a common method to assess STAT3 activation.